molecular formula C11H11N3O2 B1278237 5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid CAS No. 228262-99-5

5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1278237
CAS No.: 228262-99-5
M. Wt: 217.22 g/mol
InChI Key: HBZUWMHXTXOATP-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with an amino group at the 5-position, a benzyl group at the 1-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzylamine with glyoxal and ammonium acetate can yield the imidazole ring, which can then be further functionalized to introduce the amino and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as halides and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-imidazole-4-carboxylic acid: Lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.

    1-Benzyl-1H-imidazole-4-carboxylic acid: Lacks the amino group, which may reduce its reactivity in certain chemical reactions.

    5-Amino-1H-imidazole-4-carboxamide: Contains an amide group instead of a carboxylic acid group, affecting its solubility and reactivity.

Uniqueness

5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the benzyl and amino groups, which confer distinct chemical and biological properties. The benzyl group increases hydrophobicity, potentially enhancing membrane permeability, while the amino group provides sites for further functionalization and reactivity.

Properties

IUPAC Name

5-amino-1-benzylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-10-9(11(15)16)13-7-14(10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZUWMHXTXOATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435529
Record name 5-AMINO-1-BENZYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228262-99-5
Record name 5-AMINO-1-BENZYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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